YSY01A -

YSY01A

Catalog Number: EVT-1535826
CAS Number:
Molecular Formula: C29H38BN5O5
Molecular Weight: 547.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YSY01A is a proteasome inhibitor which enhances Cisplatin cytotoxicity in Cisplatin-resistant human ovarian cancer cells, thereby inducing cell cycle arrest on G2 phase in MCF-7 cells via ERα and PI3K/Akt pathways.
Overview

YSY01A is a novel proteasome inhibitor that has garnered attention for its potential therapeutic applications in oncology. This compound has demonstrated significant anti-tumor effects, particularly in various cancer cell lines, by inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation. The exploration of YSY01A's mechanisms and applications is critical for its development as a therapeutic agent.

Source and Classification

YSY01A was synthesized as part of research efforts to develop new cancer therapies. It is classified under proteasome inhibitors, a class of compounds that disrupt the proteasome's function, leading to the accumulation of regulatory proteins that can promote apoptosis in cancer cells. This classification highlights its role in cancer treatment strategies, particularly against resistant forms of tumors.

Synthesis Analysis

Methods

The synthesis of YSY01A involves established organic chemistry protocols typically used for creating proteasome inhibitors. The compound is prepared from precursor materials through a series of chemical reactions, which may include coupling reactions and purification steps to achieve the desired purity and yield.

Technical Details

The compound is generally dissolved in dimethyl sulfoxide (DMSO) for experimental use, with concentrations typically set at 10 mM for biological assays. The stability of YSY01A at -20°C allows for prolonged storage without significant degradation, making it suitable for repeated experimentation .

Molecular Structure Analysis

Structure

YSY01A's molecular structure is characterized by specific functional groups that facilitate its interaction with the proteasome and other cellular targets. Although detailed structural data such as crystallography or NMR analysis are not provided in the sources, its classification as a proteasome inhibitor implies a structure conducive to binding within the proteasome's active site.

Data

Chemical Reactions Analysis

Reactions

YSY01A has been shown to engage in several biochemical reactions that lead to the down-regulation of survival pathways in cancer cells. Notably, it abrogates the activity of proteins such as STAT3 and NF-κB, which are crucial for cell proliferation and survival .

Technical Details

The compound's mechanism involves both proteasome-dependent and independent pathways. For instance, YSY01A induces apoptosis through the degradation of gp130 and JAK2 without affecting their mRNA levels significantly, indicating a post-translational modification mechanism .

Mechanism of Action

Process

The action of YSY01A primarily revolves around its ability to inhibit the proteasome, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins like Bcl-2. This shift in protein balance triggers apoptotic pathways within cancer cells.

Data

Studies have demonstrated that treatment with YSY01A results in reduced phosphorylation of STAT3 at Tyr705, highlighting its role in disrupting survival signaling cascades . Additionally, YSY01A enhances cisplatin uptake in resistant ovarian cancer cells, suggesting a synergistic effect when used alongside conventional chemotherapeutics .

Physical and Chemical Properties Analysis

Physical Properties

YSY01A is described as a pale yellow powder. Its solubility in DMSO indicates that it can be effectively utilized in various biological assays.

Chemical Properties

While specific chemical properties such as melting point or solubility in water were not detailed, its classification as a small molecule inhibitor suggests it possesses favorable properties for cellular penetration and interaction with target proteins.

Applications

Scientific Uses

YSY01A shows promise as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines, including those resistant to other treatments like cisplatin. Its applications extend beyond basic research into potential clinical settings where it could be used alone or in combination with existing therapies to enhance treatment efficacy against solid tumors .

Introduction to Proteasome Inhibition in Cancer Therapeutics

Ubiquitin-Proteasome System (UPS) and Oncogenic Dysregulation

The ubiquitin-proteasome system (UPS) serves as the primary regulatory mechanism for controlled protein degradation in eukaryotic cells, governing essential cellular processes including cell cycle progression, DNA repair, and apoptosis. This system employs a cascade of enzymatic reactions: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes that tag target proteins with polyubiquitin chains, marking them for destruction by the 26S proteasome complex [3] [6]. Dysregulation of UPS components—particularly E3 ubiquitin ligases (e.g., MDM2, which targets p53) and deubiquitinating enzymes (DUBs)—is a hallmark of oncogenesis. For example, overexpression of E3 ligase CDC20 promotes uncontrolled proliferation in colorectal cancer, while CDH1 (a tumor-suppressing E3) is frequently downregulated in breast cancer, enabling BRAF-driven tumorigenesis [6] [10]. Such aberrations disrupt protein homeostasis, leading to accumulation of oncoproteins (e.g., cyclins, STAT3) and depletion of tumor suppressors, thereby creating a permissive environment for cancer progression [2] [9].

Table 1: Key UPS Components Dysregulated in Cancer

Component TypeExampleRole in CancerMechanism of Dysregulation
E3 Ubiquitin LigaseMDM2Promotes p53 degradationOverexpression in sarcomas
E3 Ubiquitin LigaseCDC20Drives mitotic exitAmplified in colorectal cancer
DUBUSP7Stabilizes oncoproteinsElevated in prostate cancer
E3 Ubiquitin LigaseCDH1Suppresses BRAF signalingDownregulated in breast cancer

Evolution of Proteasome Inhibitors in Oncology

Proteasome inhibition emerged as a validated anticancer strategy following the 2003 FDA approval of bortezomib for multiple myeloma. As a reversible boronic acid inhibitor, bortezomib primarily targets the proteasome’s chymotrypsin-like (β5) activity, inducing apoptosis by disrupting NF-κB signaling and causing toxic protein accumulation in malignant plasma cells [4] [7]. However, its utility is constrained by inherent and acquired resistance, dose-limiting neurotoxicity, and minimal efficacy in solid tumors. Second-generation inhibitors—including carfilzomib (irreversible epoxyketone) and ixazomib (oral boronic acid)—were developed to overcome these limitations. While carfilzomib shows enhanced activity in bortezomib-refractory myeloma, neither agent has significantly improved outcomes in carcinomas like prostate or lung cancer [4] [7] [9]. This underscores the need for inhibitors with broader proteasome subunit targeting and improved pharmacological profiles.

Table 2: Evolution of Proteasome Inhibitors in Clinical Oncology

InhibitorTarget SpecificityClinical IndicationsLimitations
Bortezomibβ5 subunit (CT-L activity)Multiple myeloma, Mantle cell lymphomaPeripheral neuropathy, solid tumor resistance
Carfilzomibβ5/β5i subunitsRefractory myelomaCardiotoxicity, limited solid tumor efficacy
Ixazomibβ5 subunitMultiple myeloma (oral regimen)Gastrointestinal toxicity
Marizomibβ5/β1/β2 subunitsPhase III for myelomaCNS-related adverse events

Rationale for YSY01A Development: Addressing Solid Tumor Limitations

YSY01A (C₂₉H₃₈BN₅O₅; MW: 547.45 g/mol) was designed as a novel tripeptide boronic acid analog to overcome the efficacy gap in solid tumors. Unlike bortezomib’s selective β5 inhibition, YSY01A concurrently targets multiple catalytic subunits—β5 (chymotrypsin-like), β1 (caspase-like), and β2 (trypsin-like)—as demonstrated by fluorogenic substrate assays and competitive binding studies using Me4BodipyFL-Ahx3Leu3VS proteasome probes [2] [5] [9]. This broad-spectrum inhibition induces synergistic disruption of protein homeostasis, crucial for targeting solid tumors with complex survival pathways. Preclinical data reveal potent activity against diverse carcinoma models:

  • Prostate cancer (PC-3M): IC₅₀ = 35.4 nM, tumor growth inhibition (40–60%) in xenografts at 1.25–3.25 mg/kg [2]
  • Breast cancer (MCF-7): IC₅₀ = 5.2 nM, G₂/M cell cycle arrest via ERα/PI3K/Akt pathway modulation [9]
  • Lung cancer (A549): IC₅₀ = 9.2 nM, suppression of constitutive STAT3 signaling through gp130/JAK2 downregulation [5] [8]

Mechanistically, YSY01A disrupts oncogenic signaling cascades beyond proteasome inhibition. In A549 lung cancer cells, it induces autophagy-lysosomal degradation of gp130 and JAK2, abrogating STAT3 activation independently of transcriptional regulation—a effect reversible by 3-methyladenine (autophagy inhibitor) [5]. Similarly, in ERα-positive MCF-7 cells, it dephosphorylates Akt and ERα, upregulating p21/p27 to enforce G₂/M arrest [9]. This multimodal mechanism circumvents common resistance pathways and positions YSY01A as a promising candidate for solid tumor therapy.

Table 3: YSY01A Antiproliferative Activity Across Solid Tumor Models

Cell LineTumor TypeIC₅₀ (nM)Key Molecular Targets
PC-3MProstate cancer35.4p21, p27, cyclin B1
MCF-7Breast cancer5.2ERα, PI3K/Akt, p53
A549Lung adenocarcinoma9.2gp130, JAK2, STAT3
MGC-803Gastric cancer8.9Not specified
HEK293TEmbryonic kidney51.0Baseline toxicity control

Properties

Product Name

YSY01A

IUPAC Name

((S)-3-Methyl-1-((S)-2-((S)-4-methyl-2-(pyrazine-2-carboxamido)pentanamido)-3-(naphthalen-2-yl)propanamido)butyl)boronic acid

Molecular Formula

C29H38BN5O5

Molecular Weight

547.46

InChI

InChI=1S/C29H38BN5O5/c1-18(2)13-23(33-29(38)25-17-31-11-12-32-25)27(36)34-24(28(37)35-26(30(39)40)14-19(3)4)16-20-9-10-21-7-5-6-8-22(21)15-20/h5-12,15,17-19,23-24,26,39-40H,13-14,16H2,1-4H3,(H,33,38)(H,34,36)(H,35,37)/t23-,24-,26+/m0/s1

InChI Key

BJJCLDNVNAULGO-KYPHJKQUSA-N

SMILES

CC(C)C[C@H](B(O)O)NC([C@@H](NC([C@@H](NC(C1=NC=CN=C1)=O)CC(C)C)=O)CC2=CC=C3C=CC=CC3=C2)=O

Solubility

Soluble in DMSO

Synonyms

YSY01A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.